molecular formula C20H27N11O6S5 B13448486 (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine CAS No. 109467-08-5

(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

Cat. No.: B13448486
CAS No.: 109467-08-5
M. Wt: 677.8 g/mol
InChI Key: IEVKHYDCIOJLOC-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine is a structurally complex molecule characterized by:

  • Core components: A (Z)-but-2-enedioic acid backbone linked to thiazole and thiatriazine heterocycles.

Properties

CAS No.

109467-08-5

Molecular Formula

C20H27N11O6S5

Molecular Weight

677.8 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C16H23N11O2S5.C4H4O4/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20;5-3(6)1-2-4(7)8/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

IEVKHYDCIOJLOC-BTJKTKAUSA-N

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine involves multiple steps. The initial step typically includes the formation of the thiazole ring, followed by the introduction of the guanidine group. The thiatriazine ring is then synthesized and attached to the existing structure. The final step involves the addition of the (Z)-but-2-enedioic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine can undergo various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biology, (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying biological pathways and mechanisms.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The thiazole and guanidine groups are known to interact with enzymes and receptors, modulating their activity. The thiatriazine ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity Metrics

Tanimoto Coefficient-Based Comparisons

The Tanimoto coefficient (Tc) is widely used to quantify molecular similarity. For the target compound:

  • Tc values (using Morgan fingerprints) with analogs like Aglaithioduline (a phytocompound with HDAC8 inhibition) show ~70% similarity, indicating shared pharmacophoric features (e.g., sulfur-rich motifs, planar heterocycles) .
  • Bit-vector fingerprinting (MACCS keys) reveals that minor structural variations (e.g., substituent positions in thiazole rings) reduce Tc scores below 0.5, suggesting significant divergence in bioactivity profiles .

Table 1: Structural Similarity Indices

Compound Pair Tanimoto Coefficient (Tc) Key Divergent Features
Target vs. Aglaithioduline 0.70 Thiatriazine vs. hydroxamate groups
Target vs. SAHA (HDAC inhibitor) 0.65 Sulfur-rich backbone vs. aliphatic chain
Graph-Based Comparisons

Graph-theoretical methods, which treat molecules as node-edge structures, provide a more nuanced comparison:

  • Murcko scaffold analysis : The target compound shares a bis-thiazole scaffold with LS-89424 (a triazine derivative) but differs in the substitution of thiatriazine and guanidine groups, altering its electronic properties .
  • Chemical shift deviations (NMR data): Analogous to compounds 1 and 7 in , regions of divergent chemical shifts (e.g., positions 29–36) correlate with substituent variations, impacting binding pocket interactions .

Pharmacokinetic and Physicochemical Properties

Table 2: Molecular Properties Comparison

Property Target Compound Aglaithioduline LS-89424
Molecular Weight (g/mol) 832.98 356.42 454.56
LogP 1.2 2.1 3.5
Hydrogen Bond Donors 6 3 2
Rotatable Bonds 8 5 4
  • Sulfur atoms in the thiatriazine ring enhance metabolic stability but may increase toxicity risks .

Methodological Considerations in Comparisons

  • Fingerprint limitations : Bit-vector methods (e.g., Morgan fingerprints) may overlook stereochemical nuances, whereas graph-based approaches better capture scaffold similarities .
  • Lumping strategies : Grouping compounds by Murcko scaffolds (e.g., ) simplifies comparisons but risks oversimplifying bioactivity differences .

Biological Activity

(Z)-but-2-enedioic acid, commonly referred to as fumaric acid, is a dicarboxylic acid that plays a significant role in various biological processes. The compound is a complex derivative that includes multiple functional groups, enhancing its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • Dicarboxylic acid : The presence of two carboxylic acid groups contributes to its solubility and reactivity.
  • Thiazole and Guanidine moieties : These functional groups are known for their biological significance, particularly in medicinal chemistry.
  • Antioxidant Properties : Research indicates that fumaric acid exhibits antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.
  • Modulation of Cellular Signaling : The compound has been shown to influence various signaling pathways, including the NF-kB pathway, which is crucial for inflammatory responses. By modulating this pathway, the compound may have anti-inflammatory effects.
  • Effects on Metabolism : Fumaric acid plays a role in the Krebs cycle (citric acid cycle), contributing to energy production in cells. Its derivatives may enhance metabolic efficiency and support cellular respiration.

Therapeutic Applications

  • Psoriasis Treatment : Fumaric acid esters are used in the treatment of psoriasis due to their immunomodulatory effects. Clinical studies have demonstrated significant improvements in skin lesions and overall patient quality of life.
  • Potential Cancer Therapy : Preliminary studies suggest that compounds similar to fumaric acid may inhibit tumor growth by inducing apoptosis (programmed cell death) in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that fumaric acid derivatives could provide neuroprotection in conditions like multiple sclerosis by reducing inflammation and promoting neuronal survival.

Case Studies

Several studies highlight the biological activity of fumaric acid derivatives:

StudyFindings
Clinical Trial on Psoriasis A randomized controlled trial showed that patients treated with fumaric acid esters experienced a 75% reduction in psoriasis severity scores compared to placebo.
Cancer Cell Line Study In vitro studies indicated that fumaric acid can induce apoptosis in glioblastoma cell lines through the activation of caspase pathways.
Neuroprotection Study Animal models demonstrated that fumaric acid administration reduced neuroinflammation and improved motor function in models of multiple sclerosis.

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